molecular formula C23H27N5O2 B7131630 N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide

N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide

Cat. No.: B7131630
M. Wt: 405.5 g/mol
InChI Key: XVHFWQCAERXLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its role as a tyrosine kinase inhibitor, which makes it valuable in the treatment of various cancers.

Properties

IUPAC Name

N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-16-15-17(7-8-20(16)28-13-11-27(2)12-14-28)24-22(29)10-9-21-25-19-6-4-3-5-18(19)23(30)26-21/h3-8,15H,9-14H2,1-2H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHFWQCAERXLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Piperazine in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the piperazine ring has been modified.

Scientific Research Applications

N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, particularly enzymes.

    Medicine: Primarily used as a tyrosine kinase inhibitor in cancer therapy.

    Industry: Employed in the development of new pharmaceuticals and as a reference compound in drug testing.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these enzymes, it prevents their activation and subsequent signaling, leading to the inhibition of cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: Another tyrosine kinase inhibitor used in cancer therapy.

    Dasatinib: A more potent inhibitor with a broader spectrum of activity.

    Nilotinib: Similar to imatinib but with improved efficacy and safety profile.

Uniqueness

N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity reduces off-target effects and improves its therapeutic index compared to other inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.